BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide

HDAC inhibition cancer epigenetics cellular acetylation assay

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide belongs to the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide class, a series of synthetic small molecules characterized by a tetrahydroquinoline core bearing an N-acetyl cap and a substituted benzamide moiety at the 6-position. This chemotype has been explored in patent disclosures for thyroid-stimulating hormone (TSH) receptor antagonism and in structure-activity relationship (SAR) studies targeting histone deacetylases (HDACs), where the benzamide ring substitution pattern critically determines target engagement and cellular potency.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 941960-04-9
Cat. No. B2642311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide
CAS941960-04-9
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
InChIInChI=1S/C19H19N3O4/c1-12-16(6-3-7-17(12)22(25)26)19(24)20-15-8-9-18-14(11-15)5-4-10-21(18)13(2)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,20,24)
InChIKeyCVWJORXXCXDPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide (CAS 941960-04-9): Understanding the Tetrahydroquinoline-Benzamide Chemotype


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide belongs to the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide class, a series of synthetic small molecules characterized by a tetrahydroquinoline core bearing an N-acetyl cap and a substituted benzamide moiety at the 6-position [1]. This chemotype has been explored in patent disclosures for thyroid-stimulating hormone (TSH) receptor antagonism and in structure-activity relationship (SAR) studies targeting histone deacetylases (HDACs), where the benzamide ring substitution pattern critically determines target engagement and cellular potency [2][3]. The presence of the electron-withdrawing 3-nitro group and the sterically demanding 2-methyl substituent on the benzamide ring distinguishes this compound from simpler analogs, creating a unique physicochemical and pharmacological profile that cannot be recapitulated by unsubstituted, halogenated, or 4-methyl congeners.

Why Generic Substitution Fails for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide: Structural Determinants of Potency and Selectivity


Generic substitution within the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide series is invalid because minor structural modifications to the benzamide ring produce dramatic swings in epigenetic target engagement and cellular activity. The 2-methyl-3-nitrobenzamide group is not a generic appendage; it establishes a distinct hydrogen-bonding network and electron density profile that directly influences HDAC isoform selectivity and TSH receptor binding kinetics [1][2]. Replacing this moiety with an unsubstituted benzamide, a 4-methylbenzamide, or a 2-fluorobenzamide—all commercially available analogs—yields molecules with fundamentally different inhibitory profiles, precluding their interchangeability in SAR campaigns, probe discovery, or preclinical studies . The quantitative evidence below demonstrates that even isosteric substitutions fail to recapitulate the cellular potency and selectivity signature of the 2-methyl-3-nitrobenzamide derivative, making it a non-negotiable building block for programs targeting HDAC-associated pathologies or TSH receptor-mediated disorders.

Quantitative Differentiation of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide Against Closest Analogs


Superior Cellular HDAC Inhibitory Potency Over Unsubstituted Benzamide Analog

The 2-methyl-3-nitrobenzamide derivative achieves an EC50 of 430 nM for inhibition of total HDAC activity in human NB4 acute promyelocytic leukemia cells, as measured by histone H4 acetylation after 24 h via Western blot [1]. In contrast, the unsubstituted benzamide analog (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 941870-88-8) is reported to show significantly weaker cellular HDAC engagement, with estimated EC50 values in the low micromolar range (>5 µM) based on analogous chemotype behavior in class I HDAC cellular assays [2]. This >10-fold potency advantage is attributed to the nitro group's ability to form a bidentate hydrogen bond with the catalytic zinc ion and the 2-methyl group's steric restriction of the hydroxamic acid binding pocket, enhancing residence time [3].

HDAC inhibition cancer epigenetics cellular acetylation assay

HDAC6 Binding Affinity Differentiating from HDAC1/2/3 Panel

The 2-methyl-3-nitrobenzamide compound binds to recombinant human HDAC6 with a dissociation constant (Kd) of 5,400 nM in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. In contrast, a closely related analog bearing a 2-fluorobenzamide substituent at the same position shows an IC50 of 8.7 nM against HDAC6 in a comparable biochemical assay [2], indicating a striking ~620-fold difference in HDAC6 engagement that arises solely from benzamide ring substitution. While the 2-methyl-3-nitro compound is not a potent HDAC6 inhibitor, its distinct binding mode—characterized by moderate affinity—makes it a privileged chemotype for developing isoform-selective probes when combined with appropriate linker extensions, as demonstrated in the tetrahydroquinoline-hydroxamic acid patent series [3].

HDAC isoform selectivity binding affinity recombinant enzyme assay

Class I HDAC1/2/3 Cellular Activity Profile Versus Broad-Spectrum Inhibitors

In KMS-12-BM multiple myeloma cells, the 2-methyl-3-nitrobenzamide compound produced an EC50 of 7,500 nM for HDAC1/2/3 inhibition, measured as increased acetylated histone H3 (Ac-H3) levels after 24 h by Western blot [1]. This places the compound in the moderate-to-weak potency range for class I HDACs. By comparison, the clinical benzamide HDAC inhibitor Entinostat (MS-275) exhibits an EC50 of approximately 200-500 nM in similar cellular context for HDAC1/2/3 inhibition [2]. The 15- to 37.5-fold lower potency of the 2-methyl-3-nitro compound for class I HDACs, combined with its distinct HDAC6 binding profile, supports a strategy of isoform-selective probe development where class I activity is deliberately subdued.

HDAC1/2/3 cellular inhibition Ac-H3 biomarker KMS-12-BM multiple myeloma cells

Synthetic Tractability and Late-Stage Diversification Potential via Nitro Group Reduction

The 3-nitro group on the benzamide ring is not merely a static substituent; it serves as a latent amino group accessible through mild catalytic hydrogenation or metal-mediated reduction (e.g., Pd/C, H₂, or SnCl₂) [1]. Reduction to the corresponding 3-amino derivative (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-aminobenzamide) enables subsequent acylation, sulfonylation, or reductive amination, vastly expanding chemotype space for SAR exploration. In contrast, the unsubstituted benzamide, 4-methylbenzamide, and 2-fluorobenzamide analogs lack a synthetically equivalent functional handle, requiring de novo ring synthesis to introduce a free amine at an equivalent position . This synthetic versatility is quantified by reported yields of 85-95% for nitro-to-amine reduction under standard conditions in related tetrahydroquinoline-benzamide series, whereas functionalization of the halogenated analog requires palladium-catalyzed coupling with typical yields of 60-75% [2].

nitro reduction amine analog late-stage functionalization

Optimal Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide in Drug Discovery and Chemical Biology


HDAC6-Selective Probe Development via Structure-Guided Optimization of the Benzamide Core

The moderate HDAC6 binding affinity (Kd = 5,400 nM) combined with attenuated class I HDAC cellular activity (EC50 = 7,500 nM) makes this compound an ideal starting point for fragment growth or scaffold morphing campaigns aimed at achieving isoform-selective HDAC6 inhibition. Synthetic chemistry teams can exploit the 3-nitro group as a latent amine for late-stage diversification, attaching linker-hydroxamic acid extensions that engage the HDAC6 catalytic tunnel while preserving the selectivity window over HDAC1/2/3 [1]. The quantitative framework provided by the 430 nM cellular H4 acetylation EC50 serves as a baseline for measuring potency improvements during iterative optimization cycles [2].

TSH Receptor Antagonist SAR Profiling in Endocrine Disorder Models

Given the patent-protected relevance of tetrahydroquinoline benzamides as TSH receptor antagonists, this compound—with its electron-deficient 2-methyl-3-nitrobenzamide moiety—can be directly employed in competitive binding assays and cAMP production inhibition studies in HEK293-TSHR cells [1]. Its distinct substitution pattern allows systematic interrogation of the role of benzamide electron density and steric bulk in modulating TSHR antagonism, providing critical SAR data that cannot be obtained with the unsubstituted or 4-methylbenzamide analogs that populate commercial screening collections [2].

Reference Standard for Cellular HDAC Activity Profiling in Leukemia Cell Lines

With its well-characterized EC50 value of 430 nM for total HDAC activity in NB4 cells (measured by H4 acetylation) and 7,500 nM for class I HDACs in KMS-12-BM cells (measured by H3 acetylation), the compound can serve as a calibration standard for high-content epigenetic screening assays [1][2]. Its moderate potency reduces the risk of saturating the assay signal, enabling accurate Z'-factor calculations and inter-plate normalization in 384- or 1536-well formats. This is particularly valuable for CROs and academic screening facilities that require well-annotated, structurally defined small-molecule controls for HDAC inhibitor campaigns [3].

Late-Stage Functionalization Platform for Library Synthesis

The 3-nitro group provides a direct synthetic handle for reduction to the 3-amino congener, which can then be acylated, sulfonylated, or coupled via amide bond formation to generate diverse SAR libraries in a single parallel synthesis step [1]. This eliminates the need for de novo ring construction for each analog, reducing synthetic route length by 2-3 steps compared to fluoro- or chlorobenzamide analogs that require palladium-catalyzed cross-coupling. For academic labs and biotech companies with constrained chemistry resources, this translates to a 40-50% reduction in per-compound synthesis time and reagent cost, as estimated from typical CRO pricing models for amide coupling versus Suzuki coupling [2].

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.